molecular formula C12H14N2OS B2698352 (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone CAS No. 892474-49-6

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Cat. No.: B2698352
CAS No.: 892474-49-6
M. Wt: 234.32
InChI Key: GNXLIPBLBILNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is an organic molecule featuring an imidazole ring substituted with an ethylthio group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the imidazole ring.

    Attachment of the Phenylmethanone Moiety: The phenylmethanone group is attached via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its imidazole ring is a common motif in many biologically active molecules, and the ethylthio and phenylmethanone groups can be modified to enhance biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylthio group can participate in hydrogen bonding or hydrophobic interactions, while the phenylmethanone moiety can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Similar structure but with a methylthio group instead of an ethylthio group.

    (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: Similar structure but with a p-tolyl group instead of a phenyl group.

Uniqueness

The presence of the ethylthio group in (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-16-12-13-8-9-14(12)11(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXLIPBLBILNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.